molecular formula C17H19ClN2O2 B1385066 N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide CAS No. 1315350-81-2

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B1385066
CAS No.: 1315350-81-2
M. Wt: 318.8 g/mol
InChI Key: YFETWQWXLLMCCG-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a substituted acetamide compound provided for research and development purposes. This chemical entity shares a core acetamide structure with compounds investigated for potential biological activity. Substituted acetamides are a significant area of study in medicinal chemistry, with some analogs being explored as inhibitors of enzymes like butyrylcholinesterase (BChE), a target relevant to neurodegenerative conditions . Other research into structurally similar N-substituted chloroacetamides has also highlighted potential antimicrobial properties against various bacterial strains, demonstrating the versatility of this class of molecules in biological research . The molecular formula of this compound is C17H19ClN2O2, and it has a molecular weight of 318.81 . As a building block in organic synthesis, it can be used to prepare more complex molecules for pharmaceutical and chemical research. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-10-6-13(19)4-5-15(10)20-16(21)9-22-14-7-11(2)17(18)12(3)8-14/h4-8H,9,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFETWQWXLLMCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, also known by its CAS number 1020722-25-1, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, which can be attributed to its unique structural properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2O2C_{16}H_{17}ClN_{2}O_{2}, with a molecular weight of 304.77 g/mol. The structure features an amino group, a chloro-substituted aromatic ring, and a phenoxy acetamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H17ClN2O2C_{16}H_{17}ClN_{2}O_{2}
Molecular Weight304.77 g/mol
CAS Number1020722-25-1
Boiling PointNot available

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Bile Acid Absorption : The compound has been studied for its ability to inhibit bile acid absorption in the gastrointestinal tract. This mechanism can potentially aid in managing lipid metabolism disorders and related cardiovascular diseases .
  • Interaction with Guanylate Cyclase Receptors : It may act as an agonist for guanylate cyclase receptors, which are involved in various physiological processes including vasodilation and gastrointestinal motility regulation .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures can influence cell proliferation and apoptosis in cancer cells, indicating a potential role in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds or derivatives:

  • Study on Lipid Metabolism : A study demonstrated that guanylate cyclase C (GC-C) agonists could reduce fat absorption and lower cholesterol levels when administered alongside statins . This suggests that this compound may have synergistic effects when combined with existing lipid-lowering therapies.
  • Gastrointestinal Health : Research has indicated that modulation of intestinal fluid secretion via GC-C receptors can enhance gastrointestinal health and reduce inflammation, which may be relevant for compounds like this compound .

Table 2: Summary of Biological Activities

ActivityDescription
Bile Acid Absorption InhibitionReduces absorption to manage lipid disorders
GC-C Receptor AgonismEnhances vasodilation and gastrointestinal function
Anticancer EffectsPotential influence on cancer cell proliferation

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide has been investigated for its potential therapeutic effects. The presence of the amino group suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of acetamide compounds exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, showing that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines .

The compound's structure allows it to interact with various biological systems. Its potential as an inhibitor or modulator of specific enzymes or receptors is under investigation.

Case Study: Enzyme Inhibition

A study focused on the inhibition of certain kinases demonstrated that compounds with similar structural features could effectively inhibit cell proliferation in vitro. This suggests that this compound may also possess such inhibitory effects .

Pharmaceutical Development

The synthesis and optimization of this compound are crucial for developing new pharmaceuticals. Its unique chemical structure provides a scaffold for designing new drugs targeting specific diseases.

Understanding the safety profile of this compound is essential for its application in pharmaceuticals. Preliminary studies indicate that while it may exhibit irritant properties, further toxicological assessments are required to establish its safety for human use .

Comparison with Similar Compounds

Core Scaffold Variations

The phenoxyacetamide core is conserved across analogs, but substituents on the acetamide nitrogen and phenoxy ring dictate functional differences:

Compound Name Substituent on Acetamide Nitrogen Phenoxy Substituents Key Properties/Applications Reference
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide 4-Amino-2-methylphenyl 4-Cl, 3,5-diCH₃ Enhanced hydrogen bonding; potential herbicide/auxin mimic
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) 4-Methylpyridin-2-yl 4-Cl, 3,5-diCH₃ Synthetic auxin agonist; pyridine ring may improve solubility
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide 4-Hydroxyphenyl 4-Cl, 3,5-diCH₃ Hydroxyl group increases polarity; possible metabolite
N-(4-tert-Butylbenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide 4-tert-Butylbenzyl and sulfone groups 4-Cl, 3,5-diCH₃ Bulky substituents may enhance metabolic stability

Key Insights :

  • Amino vs. Pyridinyl Groups: The 4-amino-2-methylphenyl group in the target compound contrasts with the pyridine ring in Compound 602. The amino group’s hydrogen-bonding capacity could improve target binding but may reduce solubility compared to pyridine’s heteroaromaticity .
  • Hydroxyl vs. Amino Groups: The hydroxyl analog () is more polar, likely influencing pharmacokinetics (e.g., faster renal clearance) compared to the amino derivative .

Comparison of Bioactivity :

Compound Bioactivity Mechanism Hypotheses
Target Compound Likely herbicidal/auxin-like Stabilized acetamide resists hydrolysis; amino group enhances enzyme binding
2,4-D (2,4-dichlorophenoxyacetic acid) Broad-spectrum herbicide Free carboxylic acid facilitates rapid uptake and translocation
Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) Selective herbicide Quinoline ring enables auxin-receptor interaction

Physicochemical Properties

  • Molecular Weight & Lipophilicity: Target compound: Molecular weight ~318.8 g/mol (estimated). The amino group increases polarity (cLogP ~3.5). N-(Furan-2-ylmethyl)-...acetamide (CAS 874354-87-7): Higher molecular weight (387.9 g/mol) due to furan groups; increased lipophilicity (cLogP ~4.2) .
  • Metabolic Stability :
    • Bulky substituents (e.g., tert-butylbenzyl in ) may reduce cytochrome P450-mediated metabolism compared to the target compound’s simpler phenyl group .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis generally begins with readily available phenolic compounds:

Formation of Chlorophenoxy Acetamide Intermediate

The key step involves the acylation of phenolic hydroxyl groups:

  • Reagents : Chloroacetyl chloride (or related acyl chlorides) as the acylating agent.
  • Reaction Conditions : Typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF), with triethylamine or pyridine as bases to neutralize HCl generated.
  • Process : Phenol reacts with chloroacetyl chloride under stirring at 0–25°C for 2–6 hours, forming the chloroacetamide intermediate.

Coupling with Amino-Substituted Phenyl

The amino group on 4-amino-2-methylphenol is introduced via nucleophilic substitution or coupling:

  • Method : The chloroacetamide intermediate is reacted with 4-amino-2-methylphenol under basic conditions (e.g., potassium carbonate) at room temperature or slightly elevated temperatures (25–50°C).
  • Outcome : Formation of the target amide linkage, yielding N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide.

Purification

  • Techniques : Recrystallization from suitable solvents (ethanol, ethyl acetate) or chromatography (silica gel column chromatography).
  • Yield Optimization : Controlled temperature, stoichiometric ratios, and inert atmospheres improve yield and purity.

Industrial Production Methods

Large-Scale Reactor Synthesis

Industrial synthesis emphasizes safety, scalability, and efficiency:

  • Reactors : Use of large stirred-tank reactors with temperature control to handle exothermic reactions.
  • Reaction Conditions : Elevated temperatures (up to 50–70°C) with continuous stirring, maintaining inert atmospheres (nitrogen or argon).

Key Reaction Steps

  • Phenol Acylation : Phenolic starting materials are reacted with chloroacetyl chloride in the presence of bases like triethylamine or pyridine, often in solvents such as dichloromethane or toluene.
  • Coupling Step : The chloroacetamide intermediate is reacted with amino-phenolic compounds under controlled basic conditions, often with catalysts or coupling agents like EDCI or HOBt for amidation.

Purification and Quality Control

  • Purification : Recrystallization, distillation, or chromatography.
  • Quality Control : Use of HPLC, NMR, and mass spectrometry to confirm purity (>98%) and structural integrity.

Data Table Summarizing Preparation Methods

Step Reagents Conditions Purpose Notes
Phenolic acylation Chloroacetyl chloride + base 0–25°C, inert solvent Form chloroacetamide intermediate Exothermic; temperature control critical
Nucleophilic substitution Amino-phenol + chloroacetamide Room temp to 50°C Form final amide Use of excess base improves yield
Purification Recrystallization / chromatography Ambient or controlled Purify product Solvent choice impacts purity

Research Findings and Optimization Strategies

Research indicates that:

Notes on Reaction Mechanisms and Process Improvements

  • The acylation step involves nucleophilic attack of phenolic oxygen on chloroacetyl chloride.
  • The coupling step proceeds via nucleophilic substitution of the chloro group by the amino group.
  • Industrial processes focus on minimizing side reactions, such as hydrolysis of acyl chlorides, by maintaining dry conditions and controlled temperatures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, sulfonamide derivatives with the 4-chloro-3,5-dimethylphenoxy group are synthesized by reacting chlorosulfonyl intermediates with amine-containing precursors under anhydrous conditions (e.g., DCM, 0–5°C) . Purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water. Yield optimization (e.g., 72% in ) requires strict temperature control and stoichiometric precision.
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δH 8.37 for aromatic protons) and LC-MS (e.g., [M-H]⁻ at m/z 552.2) .

Q. How can crystallographic data for this compound be obtained, and which software is most reliable for refinement?

  • Methodology : Single-crystal X-ray diffraction is ideal. Use SHELX programs (e.g., SHELXL for refinement) due to their robustness in handling small-molecule data, even with twinned or high-resolution datasets . Preprocessing steps include data integration with SAINT and absorption correction via SADABS.

Advanced Research Questions

Q. What mechanisms explain the compound’s interaction with anti-apoptotic proteins like Mcl-1, and how does structural modification alter binding affinity?

  • Analysis : The 4-chloro-3,5-dimethylphenoxy group facilitates hydrophobic interactions with the Mcl-1 binding pocket (PDB: 4hw2, 4hw3), as shown in co-crystallization studies . Modifying the acetamide side chain (e.g., introducing pyridinyl or sulfonamide groups) can enhance hydrogen bonding with residues like Arg263, improving IC₅₀ values by 10-fold .
  • Experimental Design : Perform surface plasmon resonance (SPR) to measure binding kinetics and compare with analogs (e.g., compound 27 in ).

Q. How can contradictory bioactivity data (e.g., auxin-like vs. apoptosis-modulating effects) be reconciled?

  • Data Analysis : Context-dependent activity is likely. For example, auxin-like effects (e.g., root elongation inhibition at 10 µM) may dominate in plant models , while apoptosis modulation occurs in mammalian systems via Mcl-1 inhibition . Use species-specific assays and transcriptomic profiling to clarify mechanisms.
  • Troubleshooting : Validate target engagement via CRISPR knockouts (e.g., AUX/IAA genes in plants or Mcl-1 in cancer cells ).

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed coupling for regioselective aryl ether formation .
  • Analytical QC : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect impurities (e.g., <0.5% by area) .
  • Bioactivity Validation : Pair SPR with cellular thermal shift assays (CETSA) to confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Reactant of Route 2
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N-(4-Amino-2-methylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

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